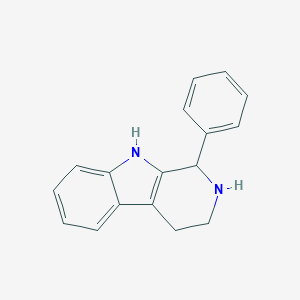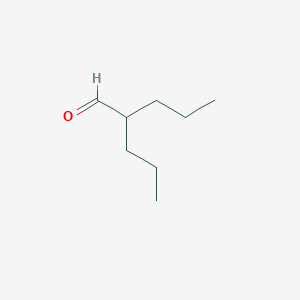
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate is a chemical compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their broad spectrum of biological activities, including antimicrobial and antiprotozoal properties
Preparation Methods
The synthesis of 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate typically involves the nitration of 2-methylimidazole followed by the introduction of an aminoethyl group. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve large-scale nitration and subsequent purification processes to achieve high yields and purity.
Chemical Reactions Analysis
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with varying biological activities.
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial properties, making it useful in the study of bacterial and protozoal infections.
Medicine: It has potential therapeutic applications due to its antimicrobial and antiprotozoal activities.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate involves the interaction with microbial DNA. The nitro group is reduced within the microbial cell, leading to the formation of reactive intermediates that cause DNA damage and cell death. This mechanism is similar to other nitroimidazole compounds, which are known to target anaerobic organisms effectively.
Comparison with Similar Compounds
1-(2-Aminoethyl)-2-methyl-5-nitroimidazole Dihydrochloride Monohydrate can be compared with other nitroimidazole compounds such as metronidazole and tinidazole. While all these compounds share a similar mechanism of action, this compound may offer unique advantages in terms of its specific chemical structure and potential applications. Similar compounds include:
Metronidazole: Widely used as an antimicrobial agent.
Tinidazole: Known for its antiprotozoal properties.
Secnidazole: Another nitroimidazole with similar applications.
Properties
CAS No. |
49575-10-2 |
|---|---|
Molecular Formula |
C6H11ClN4O2 |
Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-(2-methyl-5-nitroimidazol-1-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H10N4O2.ClH/c1-5-8-4-6(10(11)12)9(5)3-2-7;/h4H,2-3,7H2,1H3;1H |
InChI Key |
VKGNYWVXNRYHTN-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(N1CCN)[N+](=O)[O-].Cl.Cl |
Canonical SMILES |
CC1=NC=C(N1CCN)[N+](=O)[O-].Cl |
Key on ui other cas no. |
49575-10-2 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
2-(2-Methyl-5-nitro-1H-imidazolyl)ethylamine Dihydrochloride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-(2-bromo-1,2-diphenylethenyl)phenoxy]-N,N-dimethylethanamine](/img/structure/B14377.png)



![(3aR,5S,6R,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14382.png)





